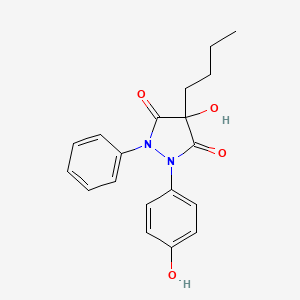

4-Hydroxyoxyphenbutazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AV-1101, also known as 4-Hydroxyoxyphenbutazone, is a cytokine production inhibitor potentially for the treatment of HIV infection.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Clinical Trials and Efficacy

4-Hydroxyoxyphenbutazone is currently undergoing phase II clinical trials for its immunosuppressive effects in patients with rheumatoid arthritis. Research indicates that it acts as a potent inhibitor of cytokine production, significantly affecting both monokines and lymphokines in vitro. In peripheral blood mononuclear cell (PBMC) cultures, 4OH-OPB demonstrated superior inhibition compared to its parent compounds, phenylbutazone and oxyphenbutazone. The compound's mechanism involves rapid uptake into erythrocytes, suggesting a unique pathway for its immunosuppressive action .

Case Study: Cytokine Inhibition

In a study involving PBMC cultures, 4OH-OPB inhibited cytokine production at low concentrations, leading to a loss of cell viability, which was not observed in whole blood cultures. This differential effect highlights the compound's potential as an immunosuppressive agent in inflammatory diseases .

Antimicrobial Activity

Effectiveness Against Mycobacterium tuberculosis

this compound has shown promise in combating Mycobacterium tuberculosis, particularly in its ability to kill both replicating and non-replicating strains of the bacteria. Research indicates that 4OH-OPB enhances the activity of other anti-tuberculosis drugs under specific conditions, suggesting its role as an adjunct therapy .

Mechanism of Action

The compound's effectiveness against non-replicating mycobacteria is attributed to its ability to modify bacterial responses under stress conditions. It has been observed that 4OH-OPB can synergistically kill M. tuberculosis when combined with oxidants or other anti-tuberculosis drugs, indicating a multifaceted approach to treatment .

Comparative Efficacy

A comparative analysis of this compound with other anti-inflammatory agents reveals its unique properties:

| Compound | Cytokine Inhibition | Antimicrobial Activity | Clinical Application |

|---|---|---|---|

| This compound | High | Effective against M. tuberculosis | Phase II trials for rheumatoid arthritis |

| Phenylbutazone | Moderate | Limited | Historical use for pain and inflammation |

| Oxyphenbutazone | Low | Ineffective | Withdrawn from market due to safety concerns |

Analyse Chemischer Reaktionen

Formation of 4-OH-OPB from OPB

4-OH-OPB is synthesized via hydroxylation of OPB under acidic conditions (pH 5.0) in the presence of reactive nitrogen intermediates (RNIs) like nitrite (NO₂⁻):

-

Reaction :

OPB (C₁₉H₂₀N₂O₃) + O → 4-OH-OPB (C₁₉H₂₀N₂O₄) -

Mechanism :

-

Key Data :

Quinonimine Formation via Ring-Opening

4-OH-OPB undergoes spontaneous ring-opening in aqueous solutions (37°C) to form a reactive quinonimine intermediate:

-

Reaction :

4-OH-OPB → Quinonimine (Michael acceptor) -

Mechanism :

Covalent Adduct Formation with Thiols

The quinonimine reacts with intracellular thiols (e.g., N-acetyl-cysteine [NAC], mycothiol [MSH]) to form covalent adducts:

-

Reaction :

Quinonimine + Thiol (R-SH) → Thioether adduct -

Key Findings :

| Adduct Type | Mass Shift (amu) | Biological Role |

|---|---|---|

| NAC-MSH disaccharide adduct | +325.15 → +341.27 | Detoxification of 4-OH-OPB |

| Flavin adducts | Variable | Depletion of flavin nucleotides |

Flavin Depletion

4-OH-OPB depletes intracellular flavins (FAD/FMN) in Mtb:

-

Mechanism :

Synergistic Interactions

4-OH-OPB enhances the efficacy of oxidants and antibiotics:

-

Key Observations :

Erythrocyte Interaction

4-OH-OPB is rapidly sequestered by erythrocytes via multidrug-resistance-associated proteins (MRPs):

-

Data :

Immunosuppressive Activity

4-OH-OPB inhibits cytokine production in peripheral blood mononuclear cells (PBMCs):

Eigenschaften

CAS-Nummer |

55648-39-0 |

|---|---|

Molekularformel |

C19H20N2O4 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C19H20N2O4/c1-2-3-13-19(25)17(23)20(14-7-5-4-6-8-14)21(18(19)24)15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3 |

InChI-Schlüssel |

DPLOKDYHDJEJST-UHFFFAOYSA-N |

SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |

Kanonische SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AV-1101; 4OH-OPB; 4OHOPB; AV 1101; 4OH OPB; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.